4-(Dimethylamino)-1-ethylpyridin-1-ium bromide
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Overview
Description
4-(Dimethylamino)-1-ethylpyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core. This compound is known for its unique chemical properties and is widely used in various scientific research fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-ethylpyridin-1-ium bromide typically involves the quaternization of 4-(dimethylamino)pyridine with ethyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
4-(Dimethylamino)pyridine+Ethyl bromide→4-(Dimethylamino)-1-ethylpyridin-1-ium bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1-ethylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
4-(Dimethylamino)-1-ethylpyridin-1-ium bromide is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-ethylpyridin-1-ium bromide involves its interaction with nucleophiles and electrophiles. The pyridinium nitrogen acts as an electrophilic center, facilitating nucleophilic substitution reactions. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A precursor to 4-(Dimethylamino)-1-ethylpyridin-1-ium bromide, used as a nucleophilic catalyst.
1-Benzyl-4-(dimethylamino)pyridinium bromide: Similar structure but with a benzyl group instead of an ethyl group, used in catalytic oxidation reactions.
Uniqueness
This compound is unique due to its specific quaternary ammonium structure, which imparts distinct reactivity and stability compared to its analogs. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
CAS No. |
114203-57-5 |
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Molecular Formula |
C9H15BrN2 |
Molecular Weight |
231.13 g/mol |
IUPAC Name |
1-ethyl-N,N-dimethylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C9H15N2.BrH/c1-4-11-7-5-9(6-8-11)10(2)3;/h5-8H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QCDTUZRKZPWICQ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)N(C)C.[Br-] |
Origin of Product |
United States |
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